molecular formula C8H19NO2 B1601743 1,1-Dimethoxy-N,N-dimethyl-1-butanamine CAS No. 64277-22-1

1,1-Dimethoxy-N,N-dimethyl-1-butanamine

Cat. No.: B1601743
CAS No.: 64277-22-1
M. Wt: 161.24 g/mol
InChI Key: DNPQBYAXYLQWCQ-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-N,N-dimethyl-1-butanamine is an organic compound with the molecular formula C8H19NO2. It is a tertiary amine with two methoxy groups attached to the same carbon atom. This compound is known for its use in various chemical reactions and industrial applications, particularly in the synthesis of pharmaceuticals and crop protection agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxy-N,N-dimethyl-1-butanamine can be synthesized through several methods. One common method involves the reaction of N,N-dimethyl-1-butanamine with formaldehyde and methanol under acidic conditions. The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-N,N-dimethyl-1-butanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dimethoxy-N,N-dimethyl-1-butanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-N,N-dimethyl-1-butanamine involves its ability to act as a methylation agent. The compound can transfer its methyl groups to various substrates, thereby modifying their chemical properties. This methylation process is facilitated by the presence of the methoxy groups, which make the compound highly reactive .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethoxy-N,N-dimethyl methanamine
  • 4,4-Diethoxy-N,N-dimethyl-1-butanamine
  • N,N-Dimethyl-1-butanamine

Uniqueness

1,1-Dimethoxy-N,N-dimethyl-1-butanamine is unique due to its specific structure, which includes two methoxy groups attached to the same carbon atom. This structural feature imparts distinct reactivity and chemical properties compared to other similar compounds .

Properties

IUPAC Name

1,1-dimethoxy-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-6-7-8(10-4,11-5)9(2)3/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPQBYAXYLQWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(N(C)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517397
Record name 1,1-Dimethoxy-N,N-dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64277-22-1
Record name 1,1-Dimethoxy-N,N-dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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